2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)-
Description
(2R,3R)-2-Amino-3-hydroxy-octadecanoic acid ethyl ester is a chiral amino-hydroxy fatty acid derivative with an 18-carbon backbone. Its structure features an ethyl ester group at the carboxyl terminus, an amino group at position 2, and a hydroxyl group at position 3, both in the R configuration. This stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates activity in lipid-mediated signaling or enzyme recognition .
Properties
CAS No. |
67113-20-6 |
|---|---|
Molecular Formula |
C20H41NO3 |
Molecular Weight |
343.5 g/mol |
IUPAC Name |
ethyl (2R,3R)-2-amino-3-hydroxyoctadecanoate |
InChI |
InChI=1S/C20H41NO3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22)19(21)20(23)24-4-2/h18-19,22H,3-17,21H2,1-2H3/t18-,19-/m1/s1 |
InChI Key |
HUJUGQXXTSEVDG-RTBURBONSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](C(=O)OCC)N)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C(=O)OCC)N)O |
Origin of Product |
United States |
Preparation Methods
Table 1: General Synthetic Approaches
| Method | Reagents/Conditions | Stereochemical Control | Purification Steps |
|---|---|---|---|
| Esterification | Ethanol, acid catalyst (e.g., H₂SO₄) | Limited (requires chiral starting material) | Recrystallization, chromatography |
| Enzymatic Esterification | Lipase, ethanol, mild conditions | High (enzymes preserve stereochemistry) | Filtration, solvent evaporation |
| Coupling Reaction | Activated esters (e.g., DCC), amino acid | Requires protected intermediates | Column chromatography, salt formation |
Key Preparation Methods
Esterification of 2-Amino-3-hydroxy-octadecanoic Acid
The simplest route involves reacting the free acid with ethanol under acidic conditions. However, this method risks racemization due to the labile amino group. To mitigate this, protection of the amino group (e.g., tert-butoxycarbonyl (Boc)) is often employed.
Steps :
- Protection : Treat the acid with Boc anhydride or di-tert-butyl dicarbonate in a solvent like dichloromethane.
- Esterification : React the Boc-protected acid with ethanol using a catalyst (e.g., H₂SO₄ or DCC).
- Deprotection : Remove the Boc group with HCl or TFA to yield the free amine.
Enzymatic Synthesis
Lipases or esterases can catalyze the esterification of the acid with ethanol, offering high stereoselectivity. This method is advantageous for large-scale production.
Coupling Reactions from Chiral Intermediates
Patents describe coupling strategies using protected amino acids to preserve stereochemistry. For example:
- Activation : Convert the acid to an activated ester (e.g., mixed anhydride or HOBt ester).
- Amination : React with an alcohol (e.g., ethanol) in the presence of a base (e.g., DMAP).
- Purification : Recrystallization or salt formation (e.g., tosylate or mesylate) to enhance crystallinity.
Challenges and Optimization
- Racemization : Minimized through low-temperature reactions and short reaction times.
- Purity : Achieved via recrystallization or chromatography. Patents highlight salt formation (e.g., di(4-methylbenzenesulfonate)) to improve crystallinity.
Table 2: Reported Synthetic Outcomes
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and alcohols.
Major Products Formed
Oxidation: Formation of 2-Keto-3-hydroxy-octadecanoic acid, ethyl ester
Reduction: Reformation of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex molecules, facilitating the development of pharmaceuticals and other fine chemicals .
- Reactivity Studies : Understanding its reactivity can provide insights into potential transformations in biological systems.
Biology
- Biological Interactions : Research has focused on the compound's interactions with enzymes and receptors, which are crucial for determining its efficacy and safety in biological applications .
- Mechanism of Action : It acts as a ligand for specific molecular targets, modulating enzyme activity through hydrogen bonding and other interactions with biological macromolecules .
Medicine
- Therapeutic Properties : Investigated for anti-inflammatory and antimicrobial activities, the compound shows promise in developing new therapeutic agents .
- Toxicology Studies : Toxicological assessments have been conducted to evaluate safety profiles in animal models, revealing dose-related effects on organ systems .
Surfactants and Emulsifiers
- The compound's amphoteric properties make it suitable as an emulsifier in various formulations, including cosmetics and pharmaceuticals . Its ability to stabilize emulsions enhances product performance.
Textile Industry
- Utilized as a softening agent and dispersing agent, it aids in textile processing by enhancing dye uptake and improving fabric feel . Its cationic nature allows it to interact effectively with negatively charged materials.
Specialty Chemicals
- Employed in producing specialty chemicals such as surfactants and emulsifiers for food processing and personal care products due to its unique chemical structure .
Case Study 1: Biological Interaction Studies
Research involving 2-Amino-3-hydroxy-octadecanoic acid has demonstrated its ability to modulate enzyme activity through specific binding interactions. This study highlighted its potential role in drug design targeting metabolic pathways involved in inflammation .
Case Study 2: Toxicological Assessment
A comprehensive toxicological study revealed that administration of the compound at varying doses resulted in significant physiological changes in test subjects. Observations included alterations in blood parameters and organ morphology, emphasizing the need for careful dosage considerations in therapeutic applications .
Mechanism of Action
The mechanism of action of 2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows it to form hydrogen bonds and other interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chain Length and Functional Group Variations
The compound’s closest analogs differ in carbon chain length, substituents, and stereochemistry. Key comparisons are summarized below:
| Compound | Molecular Formula | Chain Length | Functional Groups | Stereochemistry | Key Distinctions |
|---|---|---|---|---|---|
| (2R,3R)-2-Amino-3-hydroxy-octadecanoic acid ethyl ester | C₂₀H₄₁NO₃ | 18 carbons | Amino, hydroxy, ethyl ester | 2R,3R | Longest chain; no methyl branches |
| (2R,3S)-2-Amino-3-hydroxy-pentanoic acid ethyl ester | C₇H₁₅NO₃ | 5 carbons | Amino, hydroxy, ethyl ester | 2R,3S | Shorter chain; opposite 3-OH configuration |
| Ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate | C₁₉H₃₉NO₃ | 16 carbons | Amino, hydroxy, ethyl ester, methyl branch | 2R,3R | Methyl branch at C15; shorter chain |
| (R)-3-hydroxydecanoic acid | C₁₀H₂₀O₃ | 10 carbons | Hydroxy, carboxylic acid | R-configuration at C3 | Lacks amino group; shorter chain |
Structural Implications :
- Chain Length: Longer chains (e.g., 18 carbons) enhance hydrophobicity and membrane-binding affinity compared to shorter analogs like pentanoic acid derivatives .
- Methyl Branches: The presence of a methyl group in ethyl (2R,3R)-2-amino-3-hydroxy-15-methylhexadecanoate may disrupt lipid packing or enzymatic processing compared to the unbranched octadecanoic acid analog .
- Stereochemistry: The (2R,3S) configuration in the pentanoic acid derivative contrasts sharply with the (2R,3R) configuration of the target compound, likely altering its interaction with chiral receptors or transporters .
Biological Activity
2-Amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- is a synthetic compound that combines an amino group and a hydroxyl group within a long-chain fatty acid structure. This unique configuration contributes to its diverse biological activities and potential applications in pharmaceuticals and biochemistry. The compound's molecular formula is with a molecular weight of approximately 343.54 g/mol.
The compound features a long carbon chain typical of fatty acids, which enhances its hydrophobic properties. The presence of both amino and hydroxyl groups allows for interactions with various biological systems, making it a subject of interest in pharmacological studies.
Biological Activity Overview
The biological activity of 2-amino-3-hydroxy-octadecanoic acid, ethyl ester, (2R,3R)- has been evaluated in several studies focusing on its antimicrobial, antioxidant, and cytotoxic properties.
Antimicrobial Activity
Research indicates that compounds similar to 2-amino-3-hydroxy-octadecanoic acid exhibit significant antimicrobial properties. For instance, studies on related fatty acids have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 1.95 to 31.25 mg/mL against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae .
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| 2-Amino-3-hydroxy-octadecanoic acid | TBD | TBD |
| Related Fatty Acids | 1.95 - 31.25 | Staphylococcus aureus, Klebsiella pneumoniae |
Cytotoxic Activity
The cytotoxic effects of the compound have been studied using various cancer cell lines. For example, other derivatives of octadecanoic acids have shown IC50 values indicating significant antitumor activity across different cell lines such as A549 and MCF-7 . The potential mechanisms involve the induction of apoptosis and disruption of mitochondrial function.
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of fatty acid derivatives found that compounds with similar structures to 2-amino-3-hydroxy-octadecanoic acid exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of octadecanoic acid derivatives using the MTT assay across various cancer cell lines. Results indicated that certain structural modifications could enhance cytotoxic effects, suggesting a potential therapeutic application in cancer treatment .
The biological activity of 2-amino-3-hydroxy-octadecanoic acid is believed to stem from its ability to integrate into cellular membranes due to its amphiphilic nature. This integration can disrupt membrane integrity and function, leading to increased permeability and subsequent cell death in pathogenic organisms or cancer cells.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing (2R,3R)-2-amino-3-hydroxy-octadecanoic acid ethyl ester with high enantiomeric purity?
- Methodological Answer : The Reformatsky reaction is a foundational approach for synthesizing β-hydroxy esters. For instance, racemic 3-hydroxydecanoic acid was synthesized via Reformatsky coupling of octanal and ethyl-2-bromoacetate, followed by saponification . To achieve enantiopurity, chiral-phase chromatography (e.g., using a chiral stationary phase) is critical for separating R/S isomers, as demonstrated in the purification of 3-hydroxydecanoic acid . BF₃·OEt₂-catalyzed reactions (e.g., acetonitrile-mediated cyclization) can also stereoselectively generate amino-hydroxy esters, though optimization of reaction time (2–24 hours) and temperature (0°C to room temperature) is required to minimize byproducts .
Q. How can the stereochemistry and purity of this compound be validated experimentally?
- Methodological Answer :
- Chiral Chromatography : Use chiral-phase columns (e.g., Lux Cellulose-2) to resolve enantiomers, comparing retention indices (RIs) with authentic standards .
- NMR Analysis : Assign stereochemistry using coupling constants (e.g., ) in H NMR. For example, vicinal coupling between C2 and C3 protons in (2S,3R)-3-acetylamino-2-hydroxypropanoate derivatives confirmed stereochemistry in related compounds .
- Derivatization : Convert free hydroxyl/amino groups to trimethylsilyl (TMS) derivatives using MSTFA for improved GC-MS resolution, as applied to hydroxy acids .
Q. What are the critical steps in characterizing its physicochemical properties?
- Methodological Answer :
- Melting Point Analysis : Decomposition points (e.g., >153°C for similar amino-hydroxy acids) indicate thermal stability .
- Solubility Profiling : Test polar (water, ethanol) and nonpolar solvents (ethyl acetate) to guide formulation. For example, rivastigmine tartrate (a structurally related ester) shows high water solubility but limited solubility in ethyl acetate .
- LC/MS and High-Resolution Mass Spectrometry : Confirm molecular weight and fragmentation patterns, as done for methyl (2S,3R)-3-acetylamino-2-hydroxypropanoate derivatives (m/z 215.1 for [M+H]⁺) .
Advanced Research Questions
Q. How does the (2R,3R) configuration influence biological activity compared to other stereoisomers?
- Methodological Answer :
- Comparative Bioassays : Test enantiomers in target systems (e.g., enzyme inhibition assays). For example, (2R,3R)-configured rivastigmine tartrate exhibits acetylcholinesterase inhibition critical for Alzheimer’s treatment, highlighting the role of stereochemistry .
- Molecular Docking : Model interactions between the (2R,3R) isomer and active sites using software like AutoDock, correlating binding energy with experimental IC₅₀ values.
Q. How can conflicting spectral data (e.g., NMR, LC/MS) arising from synthetic byproducts be resolved?
- Methodological Answer :
- Byproduct Identification : Use preparative chromatography to isolate minor peaks and characterize them via C NMR and HRMS. For example, BF₃·OEt₂-mediated reactions often yield stereoisomeric byproducts (e.g., 2 and 3 in Method A/B), separable via silica gel chromatography (hexane/EtOAc 4:1) .
- Dynamic NMR : Analyze temperature-dependent shifts to detect rotamers or conformational exchange complicating spectral interpretation .
Q. What strategies optimize the yield of (2R,3R)-isomer in large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., Ti(OiPr)₄, Sn(OTf)₂) for improved stereoselectivity. BF₃·OEt₂ gave 65–70% yield in acetonitrile-mediated cyclizations but required strict temperature control (0°C) .
- Solvent Engineering : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of amino groups, while additives like TMSCI can stabilize intermediates .
Q. How can metabolic pathways of this compound be tracked in vitro?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
